

An In-Depth Technical Guide to Desapioplatycodin D (CAS Number: 78763-58-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Desapioplatycodin D**

Cat. No.: **B15231142**

[Get Quote](#)

A Note on Available Data: Scientific literature with detailed experimental data and protocols specifically for **Desapioplatycodin D** (CAS 78763-58-3) is limited. Much of the in-depth research on biological activity and mechanisms of action has been conducted on the closely related triterpenoid saponin, Platycodin D. This guide will present the available information for **Desapioplatycodin D** and supplement it with data from Platycodin D as a close structural and functional analogue, with clear indications of which compound the data pertains to. This approach provides a comprehensive overview for researchers, though direct experimental validation for **Desapioplatycodin D** is recommended.

Introduction

Desapioplatycodin D is a triterpenoid saponin, a class of natural products known for their complex structures and diverse biological activities.^[1] It is derived from the roots of *Platycodon grandiflorum*, a plant with a long history of use in traditional medicine.^[2] Emerging research has highlighted the potential of **Desapioplatycodin D** and its analogues as therapeutic agents, particularly in the fields of oncology and immunology, owing to their anti-inflammatory, antioxidant, and anti-tumor properties.^[2] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of **Desapioplatycodin D**, with a focus on its potential applications in drug development.

Chemical and Physical Properties

Desapioplatycodin D is a white to off-white crystalline powder.^[2] It is characterized by a six-membered ring triterpene saponin structure with a significant molecular weight.^[2] Its solubility

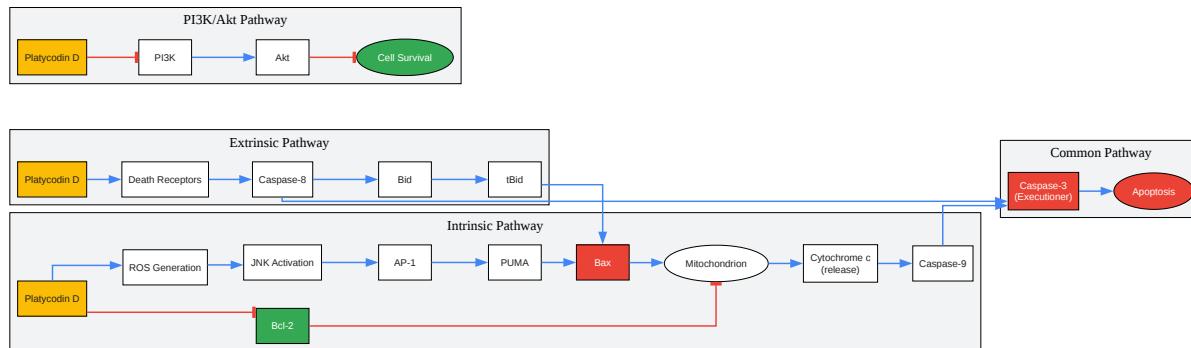
profile indicates good solubility in polar solvents like methanol and water, but it is insoluble in nonpolar solvents such as petroleum ether and chloroform.[2]

Property	Value	Reference(s)
CAS Number	78763-58-3	[3]
Molecular Formula	C ₅₂ H ₈₄ O ₂₄	[3]
Molecular Weight	1093.22 g/mol	[4]
Appearance	White to off-white powder	[2]
Melting Point	231-235°C	
Solubility	Soluble in water and methanol; insoluble in petroleum ether and chloroform.	[2]
pKa (Predicted)	12.76 ± 0.70	[4]
Storage Condition	2-8°C	

Biological Activities and Mechanisms of Action

Desapioplatycodin D has demonstrated a range of pharmacological activities, with its anti-tumor and anti-inflammatory effects being the most prominent.[2]

Anti-Tumor Activity


The anti-cancer properties of the closely related Platycodin D have been extensively studied, and it is plausible that **Desapioplatycodin D** shares similar mechanisms. The primary anti-tumor effects are attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

Platycodin D has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This process involves the modulation of key regulatory proteins, including the Bcl-2 family and caspases. Specifically, treatment with Platycodin D leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane

potential, leading to the release of cytochrome c into the cytoplasm.[6][7] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6]

Several key signaling pathways are implicated in the pro-apoptotic effects of Platycodin D.

- PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often overactive in cancer. Platycodin D has been shown to inhibit the activation of this pathway, leading to decreased cell proliferation and survival.[8][9] Inhibition of Akt phosphorylation is a key event in this process.[9]
- JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated in response to cellular stress and can promote apoptosis. Platycodin D treatment has been demonstrated to activate the JNK pathway, leading to the downstream activation of pro-apoptotic transcription factors like AP-1 and the upregulation of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis).[6][10]

[Click to download full resolution via product page](#)

Caption: Apoptotic signaling pathways modulated by Platycodin D.

Anti-Inflammatory Activity

Desapioplatycodin D is reported to have anti-inflammatory properties.^[2] Studies on Platycodin D show that it can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β) in lipopolysaccharide (LPS)-stimulated cells.^{[11][12]} The mechanism underlying this effect involves the inhibition of the NF- κ B signaling pathway, a key regulator of the inflammatory response.^[11]

Quantitative Data

The following tables summarize the available quantitative data for Platycodin D. It is important to reiterate that these values are for a related compound and should be considered indicative for **Desapioplatycodin D**.

Table 1: In Vitro Anti-Cancer Activity of Platycodin D (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Exposure Time (h)	Reference(s)
A549	Lung Cancer	Not specified, but effective	Not specified	[13]
HCT116	Colorectal Cancer	Not specified, but effective	Not specified	[14]
LoVo	Colorectal Cancer	Not specified, but effective	Not specified	[14]
NOZ	Gallbladder Cancer	Not specified, but effective	Not specified	[6]
GBC-SD	Gallbladder Cancer	Not specified, but effective	Not specified	[6]
RL95-2	Endometrial Cancer	Not specified, but effective	Not specified	[8]
PC-3	Prostate Cancer	Not specified, but effective	Not specified	[7]
U251	Glioma	16.3, 40.8, 81.6, 163.2 (concentrations tested)	48	[9]

Table 2: Pharmacokinetic Parameters of Platycodin D in Rats

Administration Route	Dose	C _{max} (ng/mL)	T _{max} (h)	AUC (ng·h/mL)	T _{1/2} (h)	Oral Bioavailability (%)	Reference(s)
Oral (Platycodin D)	500 mg/kg	Not specified	Not specified	Not specified	Not specified	0.29	[15]
Intravenous (Platycodin D)	25 mg/kg	Not specified	Not specified	Not specified	Not specified	-	[15]
Oral (3% PD extract)	500 mg/kg	Not specified	Not specified	Not specified	Not specified	1.35 (for Platycodin D3)	[15]

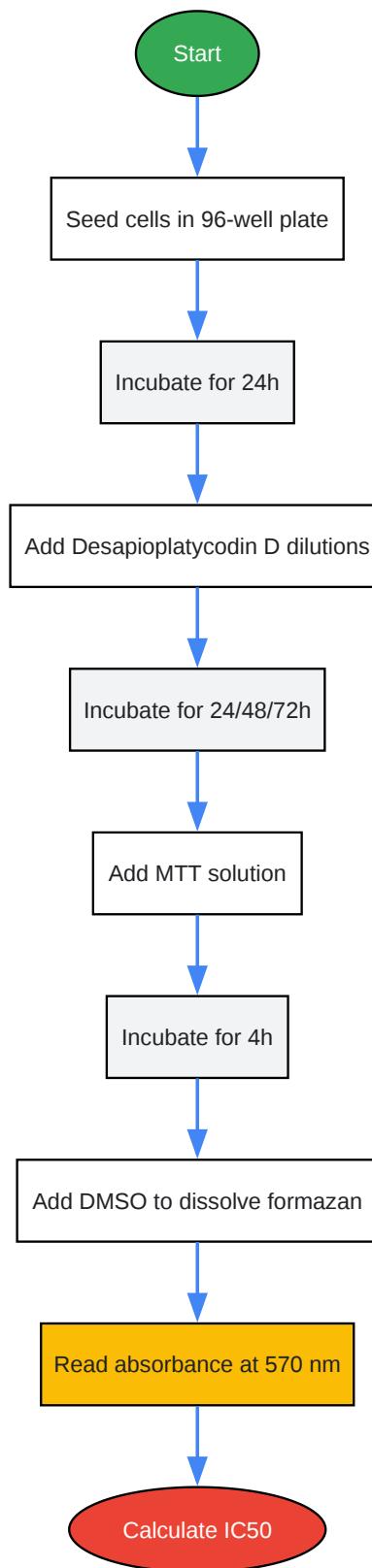
Experimental Protocols

The following are detailed, standardized protocols for key experiments relevant to the study of **Desapioplatycodin D**. These are intended as comprehensive templates that can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **Desapioplatycodin D** on cancer cell lines.

Materials:


- 96-well plates
- Cancer cell line of interest
- Complete cell culture medium
- **Desapioplatycodin D** (dissolved in a suitable solvent, e.g., DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of **Desapioplatycodin D** in culture medium.
- After 24 hours, remove the medium from the wells and add 100 μ L of the **Desapioplatycodin D** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After 4 hours, carefully remove the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) \times 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Platycodin D on apoptosis, migration, invasion and cell cycle arrest of gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 8. Platycodin D inhibits the proliferation, invasion and migration of endometrial cancer cells by blocking the PI3K/Akt signaling pathway via ADRA2A upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 11. Anti-inflammatory effects of Platycodin D on dextran sulfate sodium (DSS) induced colitis and E. coli Lipopolysaccharide (LPS) induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LX α -ABCA1 Signaling Pathway [frontiersin.org]
- 13. Determination of IC₅₀ values of anticancer drugs on cells by D₂O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway [frontiersin.org]

- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Desapioplatycodin D (CAS Number: 78763-58-3)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15231142#desapioplatycodin-d-cas-number-78763-58-3\]](https://www.benchchem.com/product/b15231142#desapioplatycodin-d-cas-number-78763-58-3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com